3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a hydroxyphenyl group, and a thienopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and hydroxyphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to form sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the chlorobenzenesulfonyl group can produce sulfonamide derivatives .
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: Shares the chlorobenzenesulfonyl group but lacks the thienopyridinone core.
4-Chlorobenzenesulfonyl chloride: Similar to 3-chlorobenzenesulfonyl chloride but with a different position of the chlorine atom.
Benzenesulfonyl chloride: Lacks the chlorine atom and the thienopyridinone core.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its combination of functional groups and its thienopyridinone core, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C19H14ClNO4S2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-hydroxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C19H14ClNO4S2/c20-12-3-7-14(8-4-12)27(24,25)16-10-26-19-15(9-17(23)21-18(16)19)11-1-5-13(22)6-2-11/h1-8,10,15,22H,9H2,(H,21,23) |
InChI Key |
IYKJUYSLRJROHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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